molecular formula C9H8BrNO B3079867 1H-Indole-4-methanol, 6-bromo- CAS No. 107650-24-8

1H-Indole-4-methanol, 6-bromo-

Cat. No. B3079867
CAS RN: 107650-24-8
M. Wt: 226.07 g/mol
InChI Key: HTWZUZVLIJCAJZ-UHFFFAOYSA-N
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Description

“1H-Indole-4-methanol, 6-bromo-” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The specific compound “1H-Indole-4-methanol, 6-bromo-” is not widely documented, but it likely shares some properties with other indole derivatives .

Scientific Research Applications

Anti-Corrosion Applications

Indole derivatives, including “1H-Indole-4-methanol, 6-bromo-”, have been used in the study of anti-corrosion potential . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound .

Antimicrobial Applications

The compound has shown antimicrobial prowess against a spectrum of bacterial and fungal pathogens . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

Antioxidant Applications

The antioxidant potential of the compound was quantified using the DPPH free radical scavenging assay . It was found to have an IC 50 value of 113.964±0.076 µg/ml .

Antiviral Applications

Indole derivatives, including “1H-Indole-4-methanol, 6-bromo-”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.

Biomedical Applications

The compound has been evaluated for its multifaceted applications and potential in various sectors . This includes industrial applications as a corrosion inhibitor to therapeutic avenues given its pronounced antimicrobial and antioxidant capabilities .

Cancer Treatment Applications

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Anti-HIV Activity

Indole derivatives have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Treatment of Various Disorders

Indole derivatives have been used for the treatment of different types of disorders in the human body . This includes microbes and various other disorders .

Safety and Hazards

Safety data sheets for related compounds such as “7-Bromo-1H-indole” and “6-Bromo-1-methyl-1H-indole” indicate that these substances are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . They are also harmful if swallowed .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These advances suggest promising future directions for the study and application of “1H-Indole-4-methanol, 6-bromo-” and other indole derivatives.

properties

IUPAC Name

(6-bromo-1H-indol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-6(5-12)8-1-2-11-9(8)4-7/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWZUZVLIJCAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-1H-indol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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